7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the triazolopyrazine family, which is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula of this compound is , and it has a molecular weight of approximately 151.15 g/mol.
The compound is classified under the category of triazolo derivatives, which are characterized by their fused triazole and pyrazine rings. It can be sourced from various chemical suppliers and is often utilized in research settings for its potential pharmacological properties.
The synthesis of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability while maintaining quality control through additional purification techniques.
The molecular structure of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one features a fused triazole and pyrazine ring system. Key structural details include:
C1=NN=C(N1)C2=C(N=C(N2)N)C(=O)N
ZQKXGJZKXRYKQZ-UHFFFAOYSA-N
The structure exhibits significant resonance stabilization due to the presence of multiple nitrogen atoms within the ring systems.
7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one primarily involves its interaction with specific biological targets:
Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
The physical and chemical properties of 7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 151.15 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in polar solvents |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in different environments and its potential applications in various fields.
7,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one has several notable applications:
CAS No.: 1721-59-1
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: